

# Fenbendazole's Anticancer Efficacy: A Comparative Analysis Across Tumor Models

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A comprehensive guide for researchers and drug development professionals on the preclinical validation of fenbendazole's anticancer effects, supported by experimental data and detailed methodologies.

Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent, has garnered significant interest for its potential as a repurposed anticancer drug.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth across various cancer types through multiple mechanisms, including disruption of microtubule polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][2] This guide provides an objective comparison of fenbendazole's performance in different tumor models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

#### In Vitro Efficacy of Fenbendazole

Fenbendazole has demonstrated cytotoxic and cytostatic effects against a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and incubation time.



Cancer Type	Cell Line	IC50 (μM)	Incubation Time	Key Findings	Reference(s
Cervical Cancer	HeLa	0.59	48 hours	Potent growth inhibition.	[3]
C-33 A	0.84	48 hours	Significant suppression of proliferation.	[3]	
Breast Cancer	MDA-MB-231	1.80	48 hours	Dose- dependent inhibition of proliferation.	
ZR-75-1	1.88	48 hours	Dose- dependent inhibition of proliferation.		
Colon Cancer	HCT 116	3.19	48 hours	Significant suppression of proliferation.	
SNU-C5	~0.50	3 days	Induced p53- mediated apoptosis.		
SNU-C5/5- FUR (5-FU Resistant)	~4.09	3 days	Induced p53- independent apoptosis and ferroptosis.	_	
Lung Cancer	A549, H460	~1.0	48 hours	50% tumor inhibition at 1 μΜ.	



Leukemia	HL60	Not specified	72 hours	14.5-fold selectivity in killing HL60 cells over normal bone marrow stem cells.
Mouse Mammary Tumor	ЕМТ6	>0.33 (no significant effect), 1-3 (striking inhibition)	Continuous	Cytotoxic and cytostatic effects at higher concentration s.

## In Vivo Efficacy of Fenbendazole

Animal studies have corroborated the in vitro findings, showing that fenbendazole can inhibit tumor growth in xenograft models. However, outcomes can be inconsistent, potentially due to factors like poor bioavailability.



Cancer Type	Animal Model	Fenbendazole Dosage	Key Findings	Reference(s)
Cervical Cancer	Xenograft mouse model (HeLa cells)	100 mg/kg	Significantly suppressed tumor growth without causing weight loss. 100% survival in the fenbendazole- treated group.	
Lung Cancer	Nude mice with A549 xenografts	1 mg/mouse every 2 days for 12 days (oral)	Significant tumor shrinkage.	
Colorectal Cancer	AOM/DSS- induced colorectal tumor- bearing mouse model	Oral administration (dosage not specified)	Reduced the number of tumor cells and lowered tumor grades.	_
Lymphoma	EL-4 mouse lymphoma model	25 mg/kg	No in vivo anticancer efficacy observed; tumor growth was comparable to the control group.	<u>-</u>



Oral FZ had no effect. However, Intravenous Xenograft mouse FZ-incorporated injection of FZmodels (HeyA8 PLGA **Ovarian Cancer** PLGA-NPs and HeyA8nanoparticles (dosage not MDR) significantly specified) reduced tumor weight.

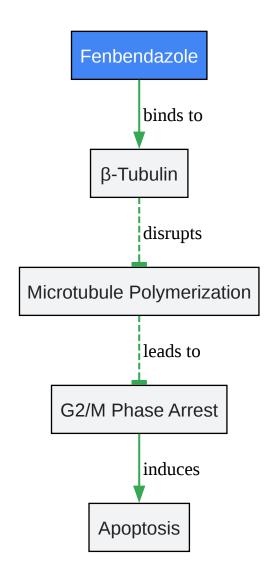
#### **Mechanisms of Anticancer Action**

Fenbendazole exerts its antitumor effects through a multi-targeted approach, primarily by disrupting cellular division, inducing programmed cell death, and interfering with cancer cell metabolism.

## Microtubule Destabilization and Cell Cycle Arrest

Similar to other benzimidazole compounds and taxane-based chemotherapeutics, fenbendazole targets tubulin. It binds to  $\beta$ -tubulin, disrupting the polymerization of microtubules. This interference with the microtubule network leads to mitotic arrest, specifically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.





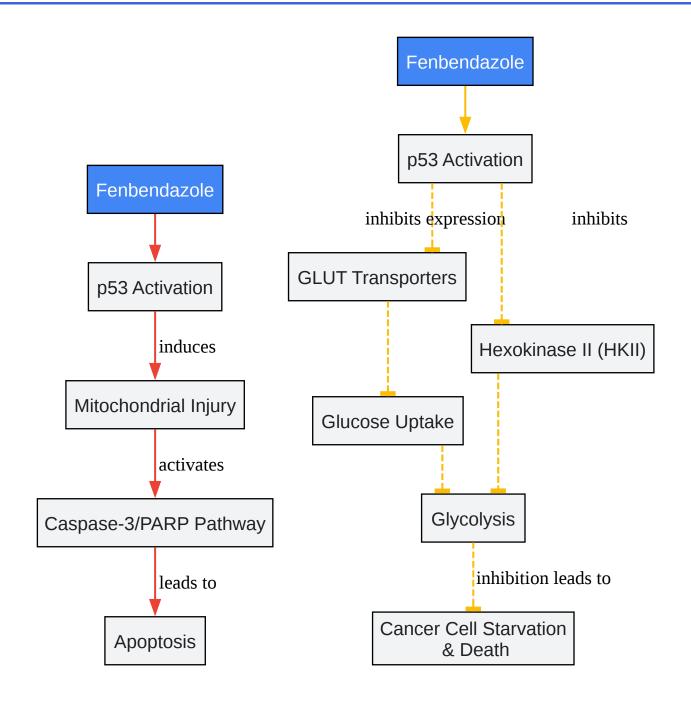
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Caption: Fenbendazole-induced microtubule disruption leading to apoptosis.

#### **Induction of Apoptosis via p53 Activation**

Fenbendazole has been shown to activate the tumor suppressor protein p53. Activated p53 can translocate to the mitochondria, triggering the intrinsic apoptotic pathway. This involves the release of cytochrome c and the activation of caspases, such as caspase-3, which ultimately leads to programmed cell death.









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